molecular formula C21H24ClFN2O B5626641 N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide

N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide

Cat. No. B5626641
M. Wt: 374.9 g/mol
InChI Key: UYUYPNXKRVKVOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide often involves complex chemical reactions, including nucleophilic substitution, reductive amination, and ring-opening reactions. For example, the synthesis of related compounds has been achieved through module-assisted procedures, utilizing reductive amination of formed aldehydes with piperazine derivatives, followed by purification processes such as HPLC and solid-phase extraction to achieve high purity and specific radioactivity levels (Mäding et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide can be complex, with various functional groups contributing to their chemical behavior. X-ray diffraction studies and spectroscopic methods such as IR, NMR, and MS are commonly employed to determine the structure and confirm the presence of specific substituents and configurations. These methods provide insights into the conformation and stereochemistry of the molecule, which are crucial for understanding its reactivity and interactions (Govindhan et al., 2017).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O/c1-2-25(14-18-19(22)6-3-7-20(18)23)21(26)16-10-8-15(9-11-16)17-5-4-12-24-13-17/h3,6-11,17,24H,2,4-5,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUYPNXKRVKVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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